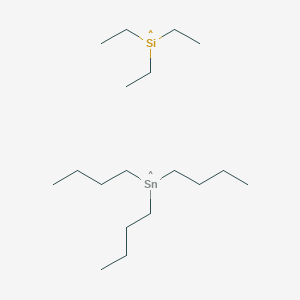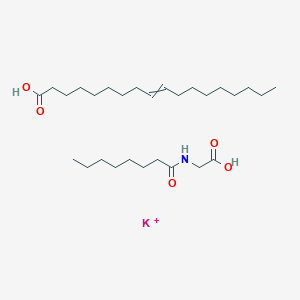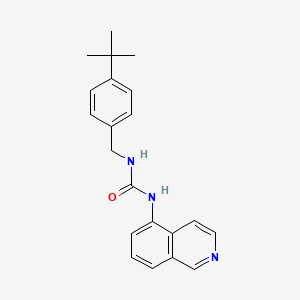![molecular formula C18H34O5 B12583576 2-[2-(2-Methoxyethoxy)ethoxy]ethyl undec-10-enoate CAS No. 648858-12-2](/img/structure/B12583576.png)
2-[2-(2-Methoxyethoxy)ethoxy]ethyl undec-10-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(2-Methoxyethoxy)ethoxy]ethyl undec-10-enoate is an organic compound that belongs to the class of esters. It is characterized by the presence of a long alkyl chain (undec-10-enoate) and a triethylene glycol monomethyl ether moiety. This compound is often used in various chemical and industrial applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-Methoxyethoxy)ethoxy]ethyl undec-10-enoate typically involves the esterification of undec-10-enoic acid with 2-[2-(2-Methoxyethoxy)ethoxy]ethanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the removal of water formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2-[2-(2-Methoxyethoxy)ethoxy]ethyl undec-10-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
2-[2-(2-Methoxyethoxy)ethoxy]ethyl undec-10-enoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and polymer chemistry.
Biology: The compound can be employed in the modification of biomolecules and as a surfactant in biological assays.
Industry: The compound is used in the formulation of coatings, adhesives, and lubricants.
Mécanisme D'action
The mechanism of action of 2-[2-(2-Methoxyethoxy)ethoxy]ethyl undec-10-enoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can then participate in further biochemical pathways. The triethylene glycol moiety can enhance the solubility and bioavailability of the compound, making it useful in various applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[2-(2-Methoxyethoxy)ethoxy]ethyl acrylate
- 2-[2-(2-Methoxyethoxy)ethoxy]ethyl acetate
- 2-[2-(2-Methoxyethoxy)ethoxy]ethanol
Uniqueness
2-[2-(2-Methoxyethoxy)ethoxy]ethyl undec-10-enoate is unique due to its long alkyl chain, which imparts distinct hydrophobic properties. This makes it particularly useful in applications requiring amphiphilic compounds, such as surfactants and emulsifiers.
Propriétés
Numéro CAS |
648858-12-2 |
|---|---|
Formule moléculaire |
C18H34O5 |
Poids moléculaire |
330.5 g/mol |
Nom IUPAC |
2-[2-(2-methoxyethoxy)ethoxy]ethyl undec-10-enoate |
InChI |
InChI=1S/C18H34O5/c1-3-4-5-6-7-8-9-10-11-18(19)23-17-16-22-15-14-21-13-12-20-2/h3H,1,4-17H2,2H3 |
Clé InChI |
UQHQDRRWHYTLCU-UHFFFAOYSA-N |
SMILES canonique |
COCCOCCOCCOC(=O)CCCCCCCCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Cyclohexen-1-one, 2-[(1S)-1-hydroxy-3-phenylpropyl]-](/img/structure/B12583494.png)
![5-[Ethyl(4-formylphenyl)amino]pentyl acetate](/img/structure/B12583502.png)

![5H-[1,2,4]Triazolo[3,4-b][1,3]thiazocine](/img/structure/B12583516.png)
![4h-Pyrrolo[1,2-a]thieno[3,2-d]imidazole](/img/structure/B12583518.png)


![8-Hydroxy-N-[2-(1H-imidazol-5-yl)ethyl]-4-oxo-1,4-dihydroquinoline-2-carboxamide](/img/structure/B12583555.png)



![2-[(8-fluoro-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N,N-bis(2-methoxyethyl)acetamide](/img/structure/B12583589.png)
![Pyrrolidine, 2-[2-(3,4-dichlorophenoxy)-5-fluorophenyl]-](/img/structure/B12583594.png)

